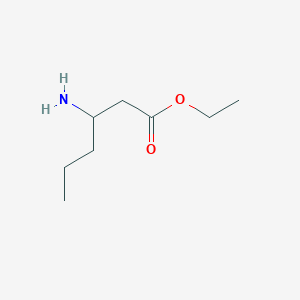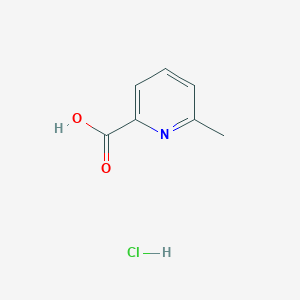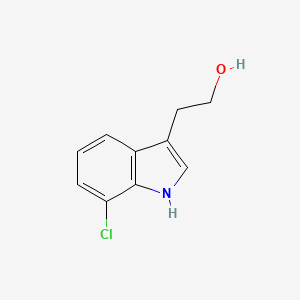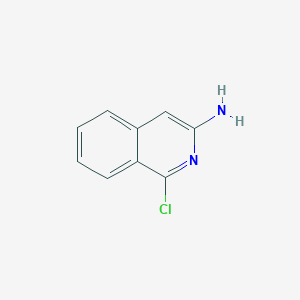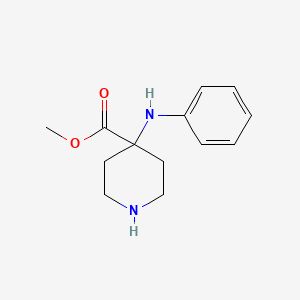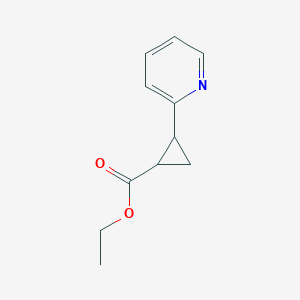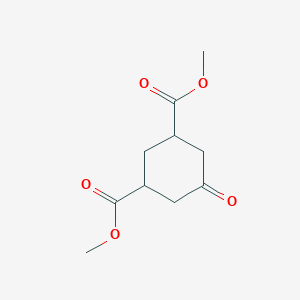
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Vue d'ensemble
Description
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, also known as dimethyl 5-oxophthalate, is a chemical compound with the molecular formula C10H12O5. It has a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate contains a total of 29 bonds. These include 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate has a molecular weight of 216.23 g/mol . It has a topological polar surface area of 72.8 Ų and a complexity of 226 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate is involved in various chemical reactions and synthesis processes. For instance, the alkyl group in its ester moieties significantly influences the direction of reactions with difunctional nucleophiles. Specifically, dimethyl esters can react with hydrazine hydrate to produce tetrahydroindazoles, whereas their tert-butyl analogs convert into 6-hydrazones under similar conditions. Additionally, reactions with hydroxylamine lead to the formation of 6-hydroxyimino derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004). The cyclohexanone ring of dimethyl 5-oxocyclohexane-1,3-dicarboxylate demonstrates a chair conformation, and the methoxycarbonyl groups are oriented in opposite directions, affecting the molecule's structural properties and potential chemical applications (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).
Catalytic Performance
The compound plays a crucial role in catalytic processes. For example, in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol, a Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor demonstrated an outstanding catalytic performance. This performance is attributed to the synergistic effect between surface active Cu0 sites and Lewis base sites (Zhang, Fan, & Li, 2013).
Synthesis of Mimics and Derivatives
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate is also used in the synthesis of structural mimics and derivatives. For instance, Dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate was designed as a structural mimic of α(1,2)mannobioside. Its synthesis and structural analysis confirm that it can effectively be used as a structural mimic, showing significantly higher mannosidase stability than natural mannobioside (Mari et al., 2004).
Propriétés
IUPAC Name |
dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNXVMEWVBHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515648 | |
| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
CAS RN |
87122-06-3 | |
| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


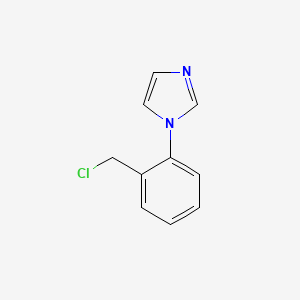
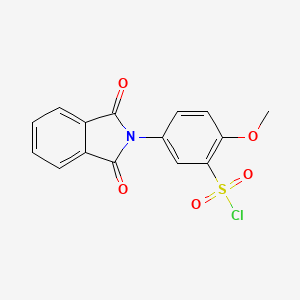
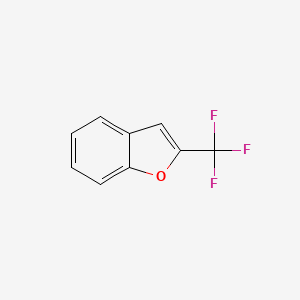
![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)
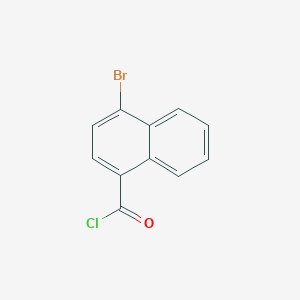
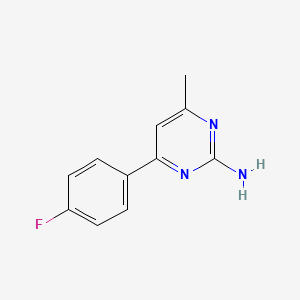
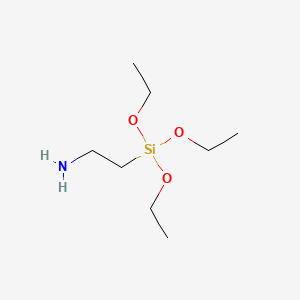
![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
